molecular formula C27H27N3O2S B12493846 N-(4-methylphenyl)-4-phenyl-6-(2-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

N-(4-methylphenyl)-4-phenyl-6-(2-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B12493846
M. Wt: 457.6 g/mol
InChI Key: PTVPJANFFLSWMI-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-phenyl-6-(2-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as methylphenyl, phenyl, propoxyphenyl, and sulfanyl groups. The presence of these diverse substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-4-phenyl-6-(2-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reactions:

    Thiol Addition: The sulfanyl group can be introduced via a thiol addition reaction, where a thiol compound reacts with an unsaturated precursor in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-4-phenyl-6-(2-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated precursors, Lewis acids, and bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deoxygenated derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(4-methylphenyl)-4-phenyl-6-(2-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-phenyl-6-(2-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-4-phenyl-6-(2-methoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
  • N-(4-methylphenyl)-4-phenyl-6-(2-ethoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Uniqueness

N-(4-methylphenyl)-4-phenyl-6-(2-propoxyphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is unique due to the presence of the propoxyphenyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C27H27N3O2S

Molecular Weight

457.6 g/mol

IUPAC Name

N-(4-methylphenyl)-6-phenyl-4-(2-propoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C27H27N3O2S/c1-3-17-32-22-12-8-7-11-21(22)25-23(26(31)28-20-15-13-18(2)14-16-20)24(29-27(33)30-25)19-9-5-4-6-10-19/h4-16,25H,3,17H2,1-2H3,(H,28,31)(H2,29,30,33)

InChI Key

PTVPJANFFLSWMI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C2C(=C(NC(=S)N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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